Regioisomeric Control: Comparison of the 3‑Boronate Target with the 2‑Boronate Regioisomer (CAS 1310384‑89‑4)
Replacing the target 3‑boronate ester with the 2‑boronate regioisomer (4‑methyl‑3‑nitro‑2‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridine, CAS 1310384‑89‑4) relocates the boron atom from the 3‑position to the 2‑position of the pyridine ring . This positional shift alters the connectivity of the biaryl product obtained from Suzuki coupling by one carbon atom along the heterocycle, which is consequential for structure‑activity relationships in medicinal chemistry programs [1]. Both compounds share the identical molecular formula (C₁₂H₁₇BN₂O₄; MW 264.09) and cannot be distinguished by mass‑based analytics alone .
| Evidence Dimension | Boron substitution position on the pyridine ring |
|---|---|
| Target Compound Data | Boron at the 3‑position of 2‑methyl‑5‑nitropyridine |
| Comparator Or Baseline | Boron at the 2‑position of 4‑methyl‑3‑nitropyridine (CAS 1310384‑89‑4) |
| Quantified Difference | Positional isomerism shifts the C–C coupling site by one ring carbon atom, producing constitutionally distinct biaryl products. |
| Conditions | Palladium‑catalyzed Suzuki-Miyaura coupling with aryl halides in mixed aqueous‑organic solvent systems (e.g., toluene/EtOH/Na₂CO₃ aq.). |
Why This Matters
Procurement of the incorrect regioisomer yields a structurally different biaryl product, leading to failure in downstream biological or materials assays.
- [1] Wuts, P. G. M. Greene’s Protective Groups in Organic Synthesis, 5th ed.; Wiley: Hoboken, 2014; Chapter 2, pp 451–500. View Source
